(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Novel Cyclization Techniques : Research demonstrates the use of InCl3-promoted Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, a process that could potentially apply to similar compounds for creating diverse heterocyclic structures with high selectivity and good yields (Reddy et al., 2012).
- Microwave-Assisted Synthesis : Another study explores the microwave-promoted reaction of warfarin with methanol or ethanol in the presence of montmorillonite clay K-10 as a catalyst, leading to the formation of corresponding acetals, which may share synthetic pathways with the compound (Krstić et al., 2002).
Chemical Properties and Applications
- Functionalized Pyridines Synthesis : The reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents to form 4H-pyrano[3,2-c]pyridines indicates a method for introducing functional groups into pyridine derivatives, potentially useful for further chemical modifications or as intermediates in pharmaceutical synthesis (Mekheimer et al., 1997).
- Photoreaction Studies : Studies on the photo-methoxylation of certain pyridine derivatives in acidic methanol could provide insights into light-induced reactions that might be applicable to similar compounds for creating new molecular structures or for applications in photodynamic therapy (Sugimori et al., 1983).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol are currently unknown . This compound is a useful research chemical and is often used in a variety of research applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or enzymes that could interact with this compound.
Properties
IUPAC Name |
(4-ethoxy-2,3-dihydropyrano[3,2-b]pyridin-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(8-13)5-7-14-9-4-3-6-12-10(9)11/h3-4,6,13H,2,5,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLKXTCIJPQYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOC2=C1N=CC=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191148 | |
Record name | 2H-Pyrano[3,2-b]pyridine-4-methanol, 4-ethoxy-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-39-8 | |
Record name | 2H-Pyrano[3,2-b]pyridine-4-methanol, 4-ethoxy-3,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrano[3,2-b]pyridine-4-methanol, 4-ethoxy-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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